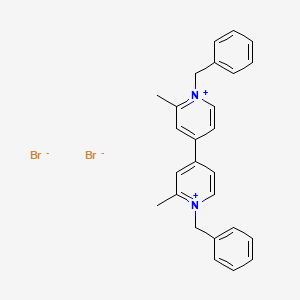
1,1'-Dibenzyl-2,2'-dimethyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this compound, the pyridine rings are further substituted with benzyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide and methyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also undergo reduction reactions, often resulting in the formation of radical cations.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce radical cations or fully reduced bipyridinium derivatives.
科学的研究の応用
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block for the synthesis of more complex molecules.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Industry: The compound is used in the development of electrochromic devices, sensors, and other electronic applications.
作用機序
The mechanism of action of 1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a valuable component in redox-active systems. The molecular targets and pathways involved include electron transfer chains and redox-sensitive enzymes.
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Known for its use as a herbicide and its redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar structure but different substituents, leading to variations in electrochemical behavior.
4,4’-Bipyridine: The parent compound, which lacks the benzyl and methyl substitutions.
Uniqueness
1,1’-Dibenzyl-2,2’-dimethyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific substitution pattern, which imparts distinct electrochemical properties and makes it suitable for specialized applications in redox chemistry and electronic devices.
特性
CAS番号 |
105924-31-0 |
|---|---|
分子式 |
C26H26Br2N2 |
分子量 |
526.3 g/mol |
IUPAC名 |
1-benzyl-4-(1-benzyl-2-methylpyridin-1-ium-4-yl)-2-methylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C26H26N2.2BrH/c1-21-17-25(13-15-27(21)19-23-9-5-3-6-10-23)26-14-16-28(22(2)18-26)20-24-11-7-4-8-12-24;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
WBFHVZNSXZHKPU-UHFFFAOYSA-L |
正規SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)CC3=CC=CC=C3)C)CC4=CC=CC=C4.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
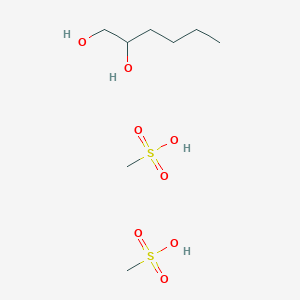
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
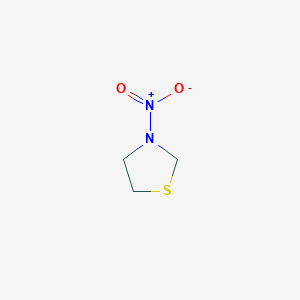
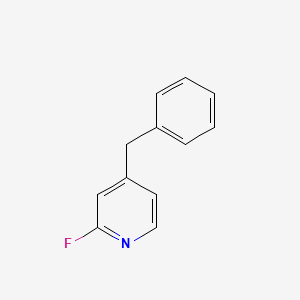
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
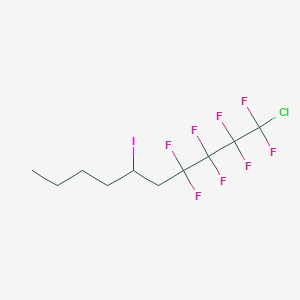

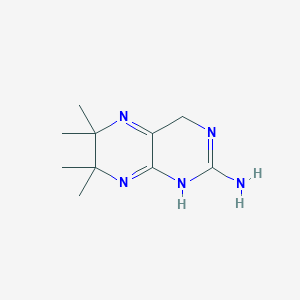
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
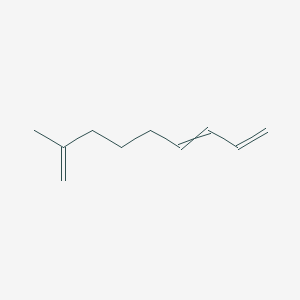
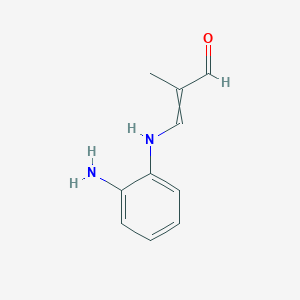
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
